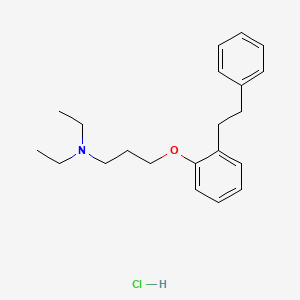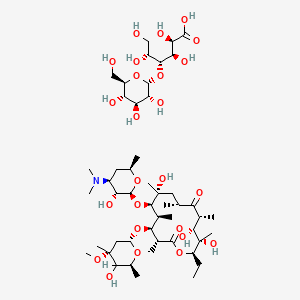
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is formed by the conjugation of erythromycin with a glucopyranosyl-gluconate moiety, enhancing its solubility and stability. Erythromycin itself is produced by the bacterium Streptomyces erythraeus and is widely used to treat various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) involves the conjugation of erythromycin with glucopyranosyl-gluconate. This process typically requires the activation of the hydroxyl groups on the glucopyranosyl-gluconate, followed by a coupling reaction with erythromycin under mild conditions to preserve the integrity of the macrolide structure.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces erythraeus to produce erythromycin, followed by chemical modification to attach the glucopyranosyl-gluconate moiety. The process includes purification steps to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the glucopyranosyl-gluconate moiety, altering the compound’s properties.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
Scientific Research Applications
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrolide modifications and their effects on solubility and stability.
Biology: Investigated for its interactions with bacterial ribosomes and its efficacy against various bacterial strains.
Medicine: Explored for its potential to treat bacterial infections with improved pharmacokinetic properties.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) involves binding to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The glucopyranosyl-gluconate moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body.
Comparison with Similar Compounds
Similar Compounds
Erythromycin lactobionate: Another derivative of erythromycin with enhanced solubility.
Erythromycin ethylsuccinate: A prodrug of erythromycin designed for improved oral bioavailability.
Erythromycin stearate: A salt form of erythromycin with different solubility properties.
Uniqueness
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) is unique due to its specific glucopyranosyl-gluconate moiety, which provides distinct advantages in terms of solubility and stability compared to other erythromycin derivatives. This uniqueness makes it a valuable compound for various scientific and medical applications.
Properties
CAS No. |
69779-46-0 |
|---|---|
Molecular Formula |
C49H89NO25 |
Molecular Weight |
1092.2 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31?,32-,34+,35-,36-,37-;3-,4-,5-,6+,7-,8-,9-,10-,12-/m11/s1 |
InChI Key |
NNRXCKZMQLFUPL-HOODTPICSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@](C([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


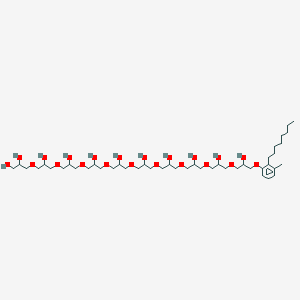
![Cyclopropyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14474333.png)
![7-[4-(acridin-9-ylamino)phenyl]heptanoic acid](/img/structure/B14474340.png)
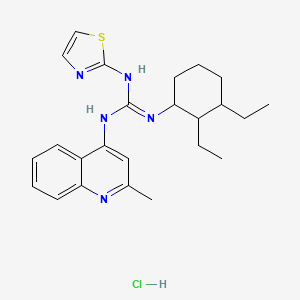
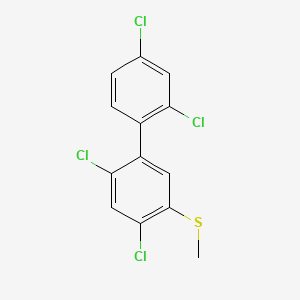
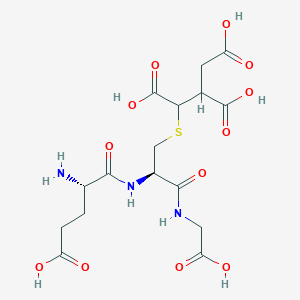
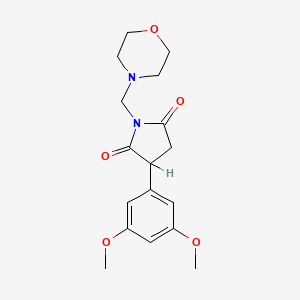

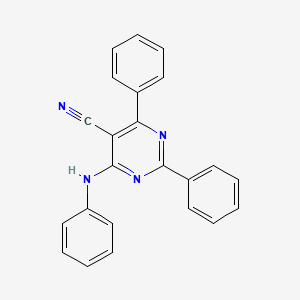
![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)
